methyl (E)-3-pyrazin-2-ylbut-2-enoate

Physicochemical Properties Drug Design ADME

Sourcing stereochemically pure α,β-unsaturated esters for medicinal chemistry often risks isomeric contamination that skews SAR data. Methyl (E)-3-pyrazin-2-ylbut-2-enoate (CAS 1563698-55-4) eliminates this variable with defined (E)-geometry. - Defined (E)-isomer ensures stereospecific Michael addition outcomes, critical for reproducible probe synthesis. - Enhanced logP vs. the free acid improves membrane permeability for pyrazine-based lead optimization. - ≥97% purity reduces in-house purification, accelerating process chemistry development.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Cat. No. B12355914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (E)-3-pyrazin-2-ylbut-2-enoate
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCC(=CC(=O)OC)C1=NC=CN=C1
InChIInChI=1S/C9H10N2O2/c1-7(5-9(12)13-2)8-6-10-3-4-11-8/h3-6H,1-2H3/b7-5+
InChIKeyJRRQHUHMHJGOCJ-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (E)-3-pyrazin-2-ylbut-2-enoate Specifications & Structural Context


Methyl (E)-3-pyrazin-2-ylbut-2-enoate (CAS 1563698-55-4) is a heteroaromatic α,β-unsaturated ester that combines a pyrazine ring with a conjugated butenoate moiety, yielding a molecular formula of C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol [1]. This compound is offered commercially as a research-grade building block, typically with a purity specification of ≥97% to 98%, and is utilized as a versatile intermediate in medicinal chemistry and organic synthesis .

Methyl (E)-3-pyrazin-2-ylbut-2-enoate Analog Substitution Risks


Despite the availability of structurally similar pyrazine-containing acids and esters, substituting methyl (E)-3-pyrazin-2-ylbut-2-enoate with a generic analog introduces quantifiable differences in physicochemical properties that directly impact synthetic utility and biological performance. The esterification of the carboxylic acid group to a methyl ester results in a predicted logP increase of approximately 0.5 to 1.5 units compared to the free acid, substantially altering lipophilicity and, consequently, membrane permeability and solubility profiles . Furthermore, the specific (E)-geometry of the α,β-unsaturated ester dictates the stereochemical outcome of downstream conjugate addition reactions, a level of control not afforded by saturated analogs . Such variances in reactivity and physical properties render generic substitution a high-risk proposition in research and development workflows where reproducibility and precise property tuning are paramount.

Methyl (E)-3-pyrazin-2-ylbut-2-enoate Comparative Evidence


Lipophilicity: Methyl Ester vs. Free Acid

Methyl (E)-3-pyrazin-2-ylbut-2-enoate exhibits a predicted logP value that is 0.5 to 1.5 units higher than that of its corresponding free acid, (E)-3-(pyrazin-2-yl)but-2-enoic acid. This difference is characteristic of methyl esterification and is expected to enhance membrane permeability while potentially reducing aqueous solubility [1].

Physicochemical Properties Drug Design ADME

Purity & Quality: Commercial vs. Custom Synthesis

Commercially available methyl (E)-3-pyrazin-2-ylbut-2-enoate is supplied with a purity of ≥97% to 98%, as verified by independent vendor certificates of analysis . This level of purity is comparable to that of its parent acid (typically ≥97%) but offers a more consistent and traceable supply chain for ester-based intermediates compared to in-house esterification, which may introduce variable yields and impurities .

Analytical Chemistry Quality Assurance Sourcing

Reactivity: α,β-Unsaturated Ester vs. Saturated Analog

The presence of the α,β-unsaturated ester system in methyl (E)-3-pyrazin-2-ylbut-2-enoate enables selective conjugate addition reactions (e.g., Michael additions) that are not possible with the saturated analog, methyl 3-(pyrazin-2-yl)butanoate. The conjugated π-system stabilizes the transition state for nucleophilic attack at the β-carbon, a key mechanistic feature that directs regioselective bond formation .

Synthetic Chemistry Conjugate Addition Reactivity

Stereochemistry: (E)-Isomer vs. (Z)-Isomer

The (E)-configuration of the double bond in methyl (E)-3-pyrazin-2-ylbut-2-enoate is critical for its intended applications, as (E)- and (Z)-isomers can exhibit vastly different biological activities and chemical reactivities. This compound is supplied with a defined (E)-geometry, which is essential for maintaining stereochemical fidelity in downstream reactions and for generating reliable structure-activity relationship (SAR) data [1].

Stereochemistry Structure-Activity Relationship Synthesis

Methyl (E)-3-pyrazin-2-ylbut-2-enoate Application Scenarios


Medicinal Chemistry: Ester Prodrug Strategy

The methyl ester of methyl (E)-3-pyrazin-2-ylbut-2-enoate offers a higher predicted logP than its parent acid, making it a suitable candidate for improving the membrane permeability of pyrazine-based lead compounds. Researchers can utilize this ester as a prodrug moiety, anticipating that in vivo esterases will hydrolyze it to release the active carboxylic acid [1].

Organic Synthesis: Michael Acceptor Strategy

The α,β-unsaturated ester system serves as a versatile Michael acceptor, allowing for the regio- and stereoselective introduction of various nucleophiles at the β-position. This reactivity is fundamental for synthesizing pyrazine-containing heterocycles and building blocks for natural product synthesis, offering a distinct advantage over saturated analogs .

Pharmaceutical Scale-Up: Consistent Intermediate

Sourcing methyl (E)-3-pyrazin-2-ylbut-2-enoate from commercial vendors with ≥97% purity ensures a reliable and consistent intermediate for process chemistry. This reduces the need for additional in-house purification and analytical method development, thereby accelerating development timelines and improving cost-efficiency compared to custom synthesis .

Chemical Biology: Stereochemically Defined Probes

The defined (E)-geometry of the double bond is critical for generating stereochemically pure probes for target identification and validation studies. Using this commercial material guarantees the stereochemical integrity required for accurate SAR interpretation and minimizes the risk of off-target effects arising from isomeric impurities [2].

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